ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl ester group, a benzoyl group substituted with chlorine and fluorine atoms, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate typically involves the following steps:
Preparation of 2-chloro-6-fluorobenzoyl chloride: This intermediate can be synthesized by reacting 2-chloro-6-fluorobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions.
Formation of the amide linkage: The 2-chloro-6-fluorobenzoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as triethylamine (TEA) to form 4-[(2-chloro-6-fluorobenzoyl)amino]benzoic acid.
Esterification: Finally, the 4-[(2-chloro-6-fluorobenzoyl)amino]benzoic acid is esterified with ethanol in the presence of a catalyst such as sulfuric acid (H₂SO₄) to yield this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems and high-throughput screening can further enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The chlorine and fluorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), while basic hydrolysis can be performed using sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used for the reduction of amides to amines.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
Hydrolysis: 4-[(2-chloro-6-fluorobenzoyl)amino]benzoic acid.
Reduction: Ethyl 4-[(2-chloro-6-fluorobenzyl)amino]benzoate.
Substitution: Products depend on the nucleophile used, such as ethyl 4-[(2-methoxy-6-fluorobenzoyl)amino]benzoate.
Scientific Research Applications
Ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of specific enzymes or receptors.
Material Science: The compound can be used as a building block in the synthesis of polymers and advanced materials with unique properties.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound can be utilized in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-[(2-chlorobenzoyl)amino]benzoate: Lacks the fluorine atom, which may affect its reactivity and biological activity.
Ethyl 4-[(2-fluorobenzoyl)amino]benzoate: Lacks the chlorine atom, which may influence its chemical properties and interactions.
Ethyl 4-[(2-bromobenzoyl)amino]benzoate:
The uniqueness of this compound lies in the presence of both chlorine and fluorine atoms on the benzoyl group, which can enhance its chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
ethyl 4-[(2-chloro-6-fluorobenzoyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFNO3/c1-2-22-16(21)10-6-8-11(9-7-10)19-15(20)14-12(17)4-3-5-13(14)18/h3-9H,2H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUJGYWQPKIJAQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.